SNAP 94847

Catalog No.
S543472
CAS No.
487051-12-7
M.F
C29H32F2N2O2
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNAP 94847

CAS Number

487051-12-7

Product Name

SNAP 94847

IUPAC Name

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide

Molecular Formula

C29H32F2N2O2

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C29H32F2N2O2/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34)

InChI Key

VMLZFUVIKCGATC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N-(3-(1-((4-(3,4-difluorophenoxy)phenyl)methyl)(4-piperidyl))-4-methylphenyl)-2-methylpropanamide, SNAP 94847

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F

The exact mass of the compound N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide is 478.2432 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SNAP 94847 (CAS: 487051-12-7) is a highly potent, selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Procured primarily as a pharmacological tool for neuropharmacological and metabolic research, it exhibits a binding affinity (Ki) of 2.2 nM for the rat MCHR1 receptor . Unlike broad-spectrum monoaminergic agents, SNAP 94847 allows researchers to isolate MCHR1-mediated pathways in models of anxiety, depression, and diet-induced obesity without confounding off-target receptor activation[1]. Its availability as a hydrochloride salt ensures predictable formulation characteristics for both in vitro and in vivo dosing regimens.

Substituting SNAP 94847 with standard monoamine-based antidepressants (such as SSRIs) or earlier-generation MCHR1 antagonists compromises experimental timelines and target specificity. Standard SSRIs like fluoxetine require prolonged chronic dosing to exhibit behavioral efficacy, whereas SNAP 94847 demonstrates an accelerated onset of action in specific sensitization and feeding models [1]. Furthermore, generic substitutions lack SNAP 94847's >500-fold selectivity over dopamine D2 receptors, risking severe dopaminergic confounding in complex behavioral and metabolic assays .

Accelerated Onset of Behavioral Sensitization vs. Fluoxetine

In chronic behavioral models, SNAP 94847 provides a faster onset of action compared to traditional SSRIs. When evaluated in BALB/c mice, both SNAP 94847 and fluoxetine produced marked increases in quinpirole-induced locomotor activity after 21 days of treatment; however, the onset of hyper-locomotion appeared significantly earlier in the time course for the SNAP 94847-treated cohort [1].

Evidence DimensionOnset of quinpirole-induced hyper-locomotion
Target Compound DataSNAP 94847 (20 mg/kg/day): Accelerated onset within the 180-minute observation window
Comparator Or BaselineFluoxetine (18 mg/kg/day): Delayed onset relative to SNAP 94847
Quantified DifferenceEarlier temporal onset of sensitization for SNAP 94847
Conditions21-day chronic administration in BALB/c mice followed by quinpirole challenge

Buyers designing chronic stress or depression models can achieve faster experimental readouts compared to using traditional SSRI positive controls.

Off-Target Receptor Selectivity Profile

SNAP 94847 is engineered for strict MCHR1 specificity, preventing the off-target effects common to less refined neuropharmacological probes. It binds MCHR1 with a Ki of 2.2 nM while exhibiting >500-fold selectivity over dopamine D2 receptors and >80-fold selectivity over α1A-adrenergic receptors .

Evidence DimensionReceptor binding affinity (Ki) and selectivity ratio
Target Compound DataKi = 2.2 nM (MCHR1)
Comparator Or BaselineDopamine D2 and α1A-adrenergic receptors
Quantified Difference>500-fold (D2) and >80-fold (α1A) selectivity
ConditionsRecombinant receptor binding assays

Prevents confounding dopaminergic or adrenergic activity, making it a reliable probe for isolating pure MCHR1-mediated behavioral effects.

Structural Binding Dependency for Assay Design

Cryo-EM and mutagenesis studies reveal that SNAP 94847 relies on specific structural interactions that differentiate it from other MCHR1 antagonists. Specifically, the mutation of the M1682.60 residue to alanine significantly reduces the potency of SNAP 94847, while an F1161.39A mutation unexpectedly increases its potency [1].

Evidence DimensionPotency shift (ΔpEC50)
Target Compound DataSNAP 94847 potency on M1682.60A mutant
Comparator Or BaselineWild-type MCHR1 baseline
Quantified DifferenceSignificant reduction in potency on M1682.60A; significant increase on F1161.39A
ConditionsGi-dissociation assay and Cryo-EM structural mapping

Essential for researchers conducting site-directed mutagenesis or structural biology, ensuring the correct antagonist is paired with specific receptor conformations.

Vehicle Compatibility and Salt-Form Solubility

The hydrochloride salt form of SNAP 94847 provides distinct processing advantages over free base or aqueous formulations. It is highly soluble in anhydrous DMSO (up to 96 mg/mL) and ethanol (up to 96 mg/mL), but remains virtually insoluble in water (<0.1 mg/mL) .

Evidence DimensionMaximum solubility
Target Compound Data96 mg/mL in DMSO / 96 mg/mL in Ethanol
Comparator Or BaselineAqueous / Water baseline (<0.1 mg/mL)
Quantified Difference>960-fold higher solubility in organic solvents vs. water
ConditionsIn vitro stock preparation at room temperature

Dictates the procurement of appropriate anhydrous solvents and formulation excipients (e.g., CMC-Na or cyclodextrins) for successful in vivo dosing.

Positive Control in Accelerated Antidepressant Screening

Due to its faster onset of action compared to fluoxetine, SNAP 94847 is the right choice for validating novel rapid-acting antidepressant candidates in rodent behavioral models, shortening experimental timelines [1].

MCHR1-Specific Metabolic and Obesity Modeling

Utilized in diet-induced obesity (DIO) models where avoiding dopaminergic off-target effects (>500-fold D2 selectivity) is critical for isolating true energy homeostasis pathways without confounding locomotor or reward variables .

Structural Biology and Cryo-EM Ligand Co-crystallization

Procured as a high-affinity stabilizing ligand for resolving the inactive/antagonist-bound states of MCHR1, specifically relying on its defined interaction with the M1682.60 residue to lock the receptor conformation [2].

In Vivo Behavioral Sensitization Assays

Formulated as a hydrochloride salt in cyclodextrin or CMC-Na suspensions for reliable, bioavailable oral or intraperitoneal dosing in chronic behavioral studies, overcoming its inherent aqueous insolubility .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.24318459 Da

Monoisotopic Mass

478.24318459 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SNAP-94847

Dates

Last modified: 08-15-2023
1: Flachner B, Hajdú I, Dobi K, Lorincz Z, Cseh S, Dormán G. [Selection of a melanine concentrating hormone receptor-1 (MCHR1) antagonists' focused library and its biological screening with AequoScreen]. Acta Pharm Hung. 2013;83(3):71-87. Hungarian. PubMed PMID: 24369586.
2: Sun LL, Zhang Y, Liu JF, Wang J, Zhu WL, Zhao LY, Xue YX, Lu L, Shi J. Role of melanin-concentrating hormone in the nucleus accumbens shell in rats behaviourally sensitized to methamphetamine. Int J Neuropsychopharmacol. 2013 Sep;16(8):1767-80. doi: 10.1017/S1461145713000072. Epub 2013 Mar 1. PubMed PMID: 23449013.
3: Verty AN, Lockie SH, Stefanidis A, Oldfield BJ. Anti-obesity effects of the combined administration of CB1 receptor antagonist rimonabant and melanin-concentrating hormone antagonist SNAP-94847 in diet-induced obese mice. Int J Obes (Lond). 2013 Feb;37(2):279-87. doi: 10.1038/ijo.2012.35. Epub 2012 Apr 3. PubMed PMID: 22473329.
4: Able SL, Ivarsson M, Fish RL, Clarke TL, McCourt C, Duckworth JM, Napier C, Katugampola SD. Localisation of melanin-concentrating hormone receptor 1 in rat brain and evidence that sleep parameters are not altered despite high central receptor occupancy. Eur J Pharmacol. 2009 Aug 15;616(1-3):101-6. doi: 10.1016/j.ejphar.2009.06.009. Epub 2009 Jun 18. PubMed PMID: 19540226.
5: Nair SG, Adams-Deutsch T, Pickens CL, Smith DG, Shaham Y. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats. Psychopharmacology (Berl). 2009 Jul;205(1):129-40. doi: 10.1007/s00213-009-1523-6. Epub 2009 Apr 2. PubMed PMID: 19340414; PubMed Central PMCID: PMC3143407.
6: Marsteller DA, Gerald CP, Kong R, Cajina M, Craig DA, Swanson CJ. The MCH1 receptor antagonist SNAP 94847 induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice. Eur J Pharmacol. 2009 Jan 5;602(1):66-72. doi: 10.1016/j.ejphar.2008.10.051. Epub 2008 Nov 6. PubMed PMID: 19027732.
7: Smith DG, Hegde LG, Wolinsky TD, Miller S, Papp M, Ping X, Edwards T, Gerald CP, Craig DA. The effects of stressful stimuli and hypothalamic-pituitary-adrenal axis activation are reversed by the melanin-concentrating hormone 1 receptor antagonist SNAP 94847 in rodents. Behav Brain Res. 2009 Feb 11;197(2):284-91. doi: 10.1016/j.bbr.2008.08.026. Epub 2008 Aug 28. PubMed PMID: 18793675.
8: Chen CA, Jiang Y, Lu K, Daniewska I, Mazza CG, Negron L, Forray C, Parola T, Li B, Hegde LG, Wolinsky TD, Craig DA, Kong R, Wetzel JM, Andersen K, Marzabadi MR. Synthesis and SAR investigations for novel melanin-concentrating hormone 1 receptor (MCH1) antagonists part 2: A hybrid strategy combining key fragments of HTS hits. J Med Chem. 2007 Aug 9;50(16):3883-90. PubMed PMID: 17668922.
9: David DJ, Klemenhagen KC, Holick KA, Saxe MD, Mendez I, Santarelli L, Craig DA, Zhong H, Swanson CJ, Hegde LG, Ping XI, Dong D, Marzabadi MR, Gerald CP, Hen R. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-m ethylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis. J Pharmacol Exp Ther. 2007 Apr;321(1):237-48. Epub 2007 Jan 19. PubMed PMID: 17237257.

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